4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
. This compound is characterized by the presence of a pyrazole ring substituted with a bromo group and two methyl groups, which is further connected to a benzoic acid moiety through a methylene bridge.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with benzoic acid: The final step involves coupling the brominated and methylated pyrazole with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazole and benzoic acid moieties.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile: Contains a nitrile group instead of the carboxylic acid moiety, leading to different chemical properties and applications.
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzo[d]thiazole: Features a thiazole ring and a nitro group, which may confer unique biological activities.
Uniqueness
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific combination of a brominated pyrazole ring and a benzoic acid moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZDXPJSNTEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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